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Abstract
Tranylcypromine (TCP), a well-known monoamine oxidase (MAO) inhibitor, has emerged as a

pivotal tool in the study of epigenetics due to its potent inhibitory effects on Lysine-Specific

Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin adenine dinucleotide (FAD)-dependent

enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 at

lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] This technical guide delves into the foundational

research on tranylcypromine's effects on histone methylation, providing an in-depth overview of

its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental

protocols for its study.

Introduction: Tranylcypromine and the Epigenetic
Landscape
Histone modifications are a cornerstone of epigenetic regulation, influencing chromatin

structure and gene expression. Among these modifications, histone methylation is a dynamic

process controlled by histone methyltransferases and demethylases. Lysine-Specific

Demethylase 1 (LSD1) was the first histone demethylase to be discovered and is a key
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regulator of this process.[1] It specifically removes methyl groups from mono- and di-

methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[1][2]

The serendipitous discovery of tranylcypromine's activity against LSD1 stemmed from the

structural homology between LSD1 and monoamine oxidases.[3] This discovery has paved the

way for the development of a new class of epigenetic modulators and has provided

researchers with a valuable chemical probe to investigate the biological roles of LSD1.

Mechanism of Action: Irreversible Inhibition of LSD1
Tranylcypromine acts as a mechanism-based, irreversible inhibitor of LSD1.[4] Its

cyclopropylamine moiety is key to its inhibitory activity. The catalytic process of LSD1 involves

the oxidation of the methylated lysine substrate, which is coupled to the reduction of the FAD

cofactor. Tranylcypromine, mimicking the substrate, binds to the active site of LSD1 and is

oxidized. This process leads to the opening of the cyclopropyl ring, generating a reactive

intermediate that forms a covalent adduct with the N5 atom of the FAD cofactor.[4][5][6] This

covalent modification permanently inactivates the enzyme.
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Mechanism of Tranylcypromine's irreversible inhibition of LSD1.

Quantitative Analysis of Tranylcypromine's
Inhibitory Activity
The potency of tranylcypromine and its derivatives as LSD1 inhibitors is typically quantified by

their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values

for tranylcypromine against LSD1 and, for comparison, against MAO-A and MAO-B.
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Compound Target IC50 Reference

Tranylcypromine

(racemic)
LSD1 < 2 µM [3]

Tranylcypromine

(racemic)
LSD1

KI = 242 µM, kinact =

0.0106 s-1
[5]

(+)-Tranylcypromine LSD1 Ki = 185 µM [5]

(-)-Tranylcypromine LSD1 Ki = 215 µM [5]

Tranylcypromine MAO-A - [5]

Tranylcypromine MAO-B - [5]

Note: The potency of tranylcypromine can vary depending on the assay conditions, substrate,

and enzyme source. More potent and selective inhibitors have since been developed based on

the tranylcypromine scaffold.

Experimental Protocols
A foundational experimental workflow to investigate the effects of tranylcypromine on histone

methylation involves treating cells with the compound, followed by assays to measure LSD1

activity, and changes in histone methylation and gene expression.
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A typical experimental workflow for studying tranylcypromine's effects.

In Vitro LSD1 Enzymatic Activity Assay
This protocol is adapted from commercially available kits that measure LSD1 activity through a

horseradish peroxidase (HRP)-coupled reaction.[7]

Materials:

Recombinant human LSD1/CoREST complex

LSD1 substrate (e.g., H3K4me1 peptide)

Tranylcypromine (positive control)

Horseradish peroxidase (HRP)

10-acetyl-3,7-dihydroxyphenoxazine (ADHP)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
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96-well microplate (white, for fluorescence)

Fluorescent plate reader

Procedure:

Prepare Reagents: Dilute LSD1 enzyme, HRP, ADHP, and the H3 peptide substrate to their

working concentrations in assay buffer. Prepare a serial dilution of tranylcypromine.

Set up Reactions: In a 96-well plate, add the assay buffer, LSD1 enzyme, HRP, and ADHP to

each well.

Add Inhibitor: Add tranylcypromine or vehicle (DMSO) to the respective wells.

Initiate Reaction: Start the reaction by adding the H3 peptide substrate to all wells except the

background controls.

Incubation: Cover the plate and incubate at 37°C for 30-60 minutes.

Measure Fluorescence: Read the fluorescence at an excitation wavelength of 530-540 nm

and an emission wavelength of 585-595 nm.

Data Analysis: Subtract the background fluorescence from all readings. Calculate the

percent inhibition for each tranylcypromine concentration and determine the IC50 value.

Western Blot for Histone Methylation
This protocol outlines the detection of changes in global H3K4me2 and H3K9me2 levels in

cells treated with tranylcypromine.

Materials:

Cells treated with tranylcypromine

Histone extraction buffer

SDS-PAGE gels

Nitrocellulose or PVDF membranes
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Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Histone Extraction: Lyse tranylcypromine-treated and control cells and perform acid

extraction of histones.

Protein Quantification: Determine the protein concentration of the histone extracts.

SDS-PAGE: Separate the histone extracts by SDS-polyacrylamide gel electrophoresis.

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST)

for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

H3K4me2, H3K9me2, and total H3 (as a loading control) overnight at 4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST.

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an

imaging system.

Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2

to the total H3 levels.
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Chromatin Immunoprecipitation (ChIP)
This protocol is a generalized procedure to assess the enrichment of specific histone marks at

gene promoters following tranylcypromine treatment.

Materials:

Cells treated with tranylcypromine

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

Lysis buffer

Sonicator or micrococcal nuclease

ChIP-validated antibodies (e.g., anti-H3K4me2)

Protein A/G magnetic beads

Wash buffers

Elution buffer

Proteinase K

DNA purification kit

qPCR reagents

Procedure:

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

Quenching: Stop the cross-linking reaction by adding glycine.

Cell Lysis: Lyse the cells to release the chromatin.
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Chromatin Shearing: Shear the chromatin to fragments of 200-1000 bp using sonication or

enzymatic digestion.

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone

mark of interest (e.g., H3K4me2) overnight at 4°C.

Immune Complex Capture: Add protein A/G beads to pull down the antibody-histone-DNA

complexes.

Washing: Wash the beads to remove non-specific binding.

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

cross-links by heating.

DNA Purification: Purify the immunoprecipitated DNA.

qPCR Analysis: Use quantitative PCR with primers specific to the promoter regions of target

genes to quantify the enrichment of the histone mark.

Downstream Cellular Effects of LSD1 Inhibition
The inhibition of LSD1 by tranylcypromine leads to the accumulation of H3K4me1/2 and

H3K9me1/2 at specific gene loci. This alteration in the histone methylation landscape has

profound effects on gene expression and cellular phenotype.

Gene Activation: Increased H3K4me2, a mark associated with active transcription, at the

promoters of tumor suppressor genes can lead to their re-expression and inhibit cancer cell

growth.

Cell Differentiation: LSD1 is involved in maintaining the undifferentiated state of stem and

progenitor cells. Its inhibition can promote cell differentiation.[8]

Cancer Therapy: Due to its role in oncogenesis, LSD1 is a promising target for cancer

therapy. Tranylcypromine and its more selective derivatives are being investigated in clinical

trials for various malignancies.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4879152/
https://pubmed.ncbi.nlm.nih.gov/32931269/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tranylcypromine

LSD1

inhibits

H3K4me2

demethylates

H3K9me2

demethylates

Target Gene
Expression

activates represses

Cellular Effects

leads to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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